(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC, CAS: 5039-78-1) is a high-purity quaternary ammonium methacrylate monomer utilized extensively as a precursor for cationic polyelectrolytes, hydrogels, and functionalized biopolymers . Featuring a permanently charged trimethylammonium group and a polymerizable methacrylate backbone, METAC provides robust, pH-independent cationic charge density to resulting polymers. In industrial and laboratory procurement, it serves as a critical building block for water treatment flocculants, papermaking retention aids, and antimicrobial coatings, where its specific polymerization kinetics and structural stability dictate its selection over closely related acrylate or methacrylamide analogs [1].
Substituting METAC with its direct acrylate analog (AETAC) or methacrylamide analog (MAPTAC) fundamentally alters polymerization kinetics, polymer architecture, and environmental stability [1]. In free-radical copolymerization with acrylamide, AETAC forms highly uniform, random copolymers, whereas METAC's distinct reactivity ratios drive the formation of blockier cationic segments, which are critical for specific bridging flocculation mechanisms[1]. Furthermore, substituting METAC with MAPTAC in biopolymer modifications introduces amide-driven hydrogen bonding, which can increase polymer rigidity, restrict segmental motion, and result in lower maximum grafting efficiencies and charge densities [2].
When copolymerized with acrylamide (AMD) using a TBHP/MBS initiator at 40 °C, METAC exhibits highly divergent reactivity ratios compared to its acrylate counterpart, AETAC [1]. METAC reacts significantly faster with its own monomer (r2 = 2.47) than with acrylamide (r1 = 0.24), promoting the formation of block-like cationic clusters along the polymer chain. Conversely, AETAC shows much closer reactivity ratios (r1 = 0.61, r2 = 0.47), resulting in a uniform, random sequence distribution [1].
| Evidence Dimension | Monomer reactivity ratios (r1 = AMD, r2 = Cationic Monomer) |
| Target Compound Data | r1 = 0.24, r2 = 2.47 |
| Comparator Or Baseline | AETAC: r1 = 0.61, r2 = 0.47 |
| Quantified Difference | METAC's r2 is >5x higher than AETAC's, driving blocky sequence distribution rather than random incorporation. |
| Conditions | Free-radical copolymerization with acrylamide (TBHP/MBS initiator, 40 °C, aqueous solution). |
Procurement teams designing specialized flocculants must select METAC when clustered cationic charges are required to optimize bridging flocculation and sludge dewatering performance.
In the functionalization of kraft lignin via free-radical polymerization, METAC significantly outperforms both MAPTAC and ATAC in achieving high cationic charge density and solubility [1]. Grafting with METAC yielded a maximum charge density of 3.76 mmol/g and a water solubility of 96.4%. In contrast, MAPTAC and ATAC yielded lower charge densities, with MAPTAC's amide group inducing hydrogen bonding that restricted segmental motion and lowered the glass transition temperature (Tg) compared to the METAC derivative[1].
| Evidence Dimension | Functional charge density and solubility of grafted kraft lignin |
| Target Compound Data | 3.76 mmol/g charge density; 96.4% solubility |
| Comparator Or Baseline | MAPTAC / ATAC: Lower charge density; MAPTAC induces lower Tg due to moisture hydrogen bonding |
| Quantified Difference | METAC maximizes cationic charge incorporation per gram of biopolymer while maintaining superior solubility. |
| Conditions | Free-radical polymerization grafting onto kraft lignin for sustainable polyurethane packaging applications. |
For manufacturers of sustainable antimicrobial films or bio-based water treatment chemicals, METAC minimizes the required monomer dosage to achieve target charge densities.
As a strong polyelectrolyte, PMETAC brushes maintain a permanent, pH-independent positive charge, unlike weak polyelectrolytes such as PDMAEMA (pKa ~7.4-7.8) [1]. However, PMETAC exhibits highly specific responsiveness to chaotropic anions. Molecular dynamics and experimental data show that PMETAC brushes, which accommodate 67% water in their swollen state, lose only 17% of their associated water in 0.1 M NaCl, but undergo a massive collapse in 0.1 M NaClO4, losing 54% of their water [1].
| Evidence Dimension | Brush deswelling/water loss in specific salt solutions |
| Target Compound Data | 54% water loss in 0.1 M NaClO4 vs. 17% in 0.1 M NaCl |
| Comparator Or Baseline | PDMAEMA: Swelling is primarily dictated by pH (collapses at high pH due to deprotonation) |
| Quantified Difference | METAC provides permanent charge with anion-specific (chaotropic) collapse, whereas PDMAEMA relies on pH-dependent protonation. |
| Conditions | Atomistic molecular dynamics and ellipsometry of polymer brushes in 0.1 M salt solutions. |
Engineers procuring monomers for smart surface coatings or sensors should select METAC to achieve permanent cationic functionality coupled with selective responsiveness to specific anions.
Because METAC's reactivity ratios (r2 > r1) strongly favor self-propagation during copolymerization with acrylamide, it is the premier choice for synthesizing blocky cationic polyacrylamides. These clustered charge architectures are highly effective in municipal and industrial sludge dewatering, where dense charge pockets improve bridging flocculation compared to the random sequence distributions generated by AETAC [1].
METAC is optimal for grafting onto biopolymers like kraft lignin or cellulose to produce sustainable, high-performance materials. Its ability to achieve superior charge densities (e.g., 3.76 mmol/g on lignin) and excellent water solubility makes it the preferred monomer for developing bio-based antimicrobial packaging films and eco-friendly oilfield chemicals [2].
In advanced materials procurement, METAC is utilized to grow strong polyelectrolyte brushes via surface-initiated ATRP. Because PMETAC maintains a permanent positive charge but undergoes dramatic conformational collapse in the presence of chaotropic anions (like perchlorate), it is highly suited for ion-selective sensors, tunable microfluidic valves, and responsive filtration membranes [3].
Environmental Hazard